molecular formula C17H14F3NO B2388801 (E)-1,1,1-trifluoro-4-(2-phenylanilino)pent-3-en-2-one CAS No. 478068-04-1

(E)-1,1,1-trifluoro-4-(2-phenylanilino)pent-3-en-2-one

Cat. No. B2388801
CAS RN: 478068-04-1
M. Wt: 305.3
InChI Key: PXOZQXYLEXUJBH-VAWYXSNFSA-N
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Description

“(E)-1,1,1-trifluoro-4-(2-phenylanilino)pent-3-en-2-one” is a complex organic compound. It is an unsaturated ketone with a phenylamino substituent and a trifluoro group. The presence of the carbon-carbon double bond (C=C) and the carbonyl group (C=O) suggests that it might exhibit interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a carbon-carbon double bond (C=C), a carbonyl group (C=O), a phenyl ring, and a trifluoro group. These functional groups could potentially influence the compound’s reactivity and physical properties .

Scientific Research Applications

Environmental Impact and Analysis

  • Electron Impact and ECNI Mass Spectra of Polybrominated Diphenyl Ethers : This study presents data on the mass spectra of PBDEs, highlighting the importance of understanding the environmental impact and analytical detection methods for fluorinated and brominated compounds (Hites, 2008).

Bioaccumulation and Environmental Persistence

  • Bioaccumulation of PFCAs : Research comparing regulatory criteria and persistent lipophilic compounds suggests that shorter-chain PFCAs are not considered bioaccumulative, providing insight into the environmental behavior of fluorinated substances (Conder et al., 2008).

Drug Design and Pharmacology

  • Trifluoromethyl in Antitubercular Drug Design : A review discusses the role of trifluoromethyl groups in enhancing the pharmacodynamic and pharmacokinetic properties of antitubercular agents, demonstrating the pharmacological relevance of fluorinated groups (Thomas, 1969).

Organic Synthesis

  • Fluoroalkylation Reactions : Highlights the development of environment-friendly methods for incorporating fluorinated groups into molecules, underlining the significance of fluorine in organic synthesis and material science (Song et al., 2018).

Environmental Degradation

  • Microbial Degradation of Polyfluoroalkyl Chemicals : Reviews the biodegradability studies of fluorinated compounds, suggesting that microbial processes play a crucial role in the degradation and fate of these substances in the environment (Liu & Avendaño, 2013).

Future Directions

Future research on this compound could focus on elucidating its synthesis, reactivity, and potential applications. For example, it could be interesting to investigate its potential use in organic synthesis or as a pharmaceutical .

properties

IUPAC Name

(E)-1,1,1-trifluoro-4-(2-phenylanilino)pent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO/c1-12(11-16(22)17(18,19)20)21-15-10-6-5-9-14(15)13-7-3-2-4-8-13/h2-11,21H,1H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOZQXYLEXUJBH-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C(F)(F)F)/NC1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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